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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profile of TAK-828F, a

potent and selective inverse agonist of the Retinoid-Related Orphan Receptor Gamma t

(RORγt), against a panel of other nuclear receptors. The data presented herein is intended to

assist researchers in evaluating the selectivity of TAK-828F for their studies.

Executive Summary
TAK-828F is a small molecule inhibitor of RORγt, a key transcription factor in the differentiation

and function of T helper 17 (Th17) cells.[1][2] Th17 cells are implicated in the pathogenesis of

various autoimmune and inflammatory diseases.[1] The therapeutic efficacy of RORγt inhibitors

is dependent on their potency and selectivity. This guide summarizes the selectivity profile of

TAK-828F against other human nuclear receptors, demonstrating its high specificity for RORγt.

Cross-Reactivity Data
The selectivity of TAK-828F was assessed against a broad panel of human nuclear receptors

using a luciferase reporter gene assay. In these assays, TAK-828F demonstrated potent

inverse agonist activity against human RORγt with an IC50 value of 6.1 nM.[3][4] In contrast,

TAK-828F showed minimal to no activity against other nuclear receptors, including the closely

related RORα and RORβ isoforms, up to a concentration of 10,000 nM.[3][5]

Table 1: Cross-Reactivity of TAK-828F with Other Nuclear Receptors
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Nuclear Receptor
Agonist Activity (% of
control) @ 10 µM

Antagonist Activity (%
inhibition) @ 10 µM

RORγt (human) N/A >95% (IC50 = 6.1 nM)

RORα (human) <10% <10%

RORβ (human) <10% <10%

Androgen Receptor <10% <10%

Estrogen Receptor α <10% <10%

Estrogen Receptor β <10% <10%

Farnesoid X Receptor <10% <10%

Glucocorticoid Receptor <10% <10%

Liver X Receptor α <10% <10%

Liver X Receptor β <10% <10%

Peroxisome Proliferator-

Activated Receptor α
<10% <10%

Peroxisome Proliferator-

Activated Receptor δ
<10% <10%

Peroxisome Proliferator-

Activated Receptor γ
<10% <10%

Progesterone Receptor <10% <10%

Retinoid X Receptor α <10% <10%

Retinoid X Receptor β <10% <10%

Retinoid X Receptor γ <10% <10%

Thyroid Hormone Receptor α <10% <10%

Thyroid Hormone Receptor β <10% <10%

Vitamin D Receptor <10% <10%
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Data represents the mean of multiple experiments. Agonist activity is expressed as the

percentage of the response induced by a known reference agonist. Antagonist activity is

expressed as the percentage of inhibition of the response induced by a known reference

agonist.

Signaling Pathway and Experimental Workflow
To understand the mechanism of action of TAK-828F and the experimental approach to

determine its selectivity, the following diagrams illustrate the RORγt signaling pathway and the

general workflow of a reporter gene assay.
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Caption: RORγt Signaling Pathway and Point of TAK-828F Intervention.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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